

Application Note: Phase 3 Clinical Trial Design for Suzetrigine in Postoperative Pain

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Compound of Interest

Compound Name: Suzetrigine

Cat. No.: B10856436

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Introduction

Suzetrigine (formerly VX-548) is a first-in-class, oral, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is a genetically validated target for pain, as it is selectively expressed in peripheral pain-sensing neurons and plays a crucial role in transmitting pain signals to the central nervous system.[3][4][5] By selectively blocking NaV1.8, **Suzetrigine** offers a novel, non-opioid mechanism for pain relief that acts on the peripheral nervous system, thereby avoiding the central nervous system side effects and addictive potential associated with opioids.[1][2][3] Previous Phase 2 and 3 clinical trials in patients with acute pain following bunionectomy and abdominoplasty have demonstrated that **Suzetrigine** provides significant pain reduction compared to placebo.[2][6][7] This document outlines the design and protocols for a pivotal Phase 3 clinical trial to further evaluate the efficacy and safety of **Suzetrigine** for the management of moderate-to-severe postoperative pain.

Core Objectives

The primary objective of this Phase 3 study is to demonstrate the superiority of **Suzetrigine** over placebo in treating moderate-to-severe postoperative pain. Secondary objectives include evaluating the safety and tolerability of **Suzetrigine**, assessing its analgesic effect compared to a standard-of-care active comparator, and characterizing its impact on the use of rescue medication.

Phase 3 Clinical Trial Protocol

1. Study Design

This will be a randomized, double-blind, placebo-controlled, and active-comparator-controlled, parallel-group study conducted at multiple centers. Eligible patients will be randomized to one of three treatment arms following a surgical procedure known to produce moderate-to-severe postoperative pain (e.g., abdominoplasty or bunionectomy).

Table 1: Study Design Overview

Parameter	Description
Study Title	A Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of Suzetrigine for the Management of Moderate-to-Severe Postoperative Pain
Phase	3
Study Population	Adult patients (18-65 years) scheduled to undergo a qualifying surgical procedure.
Number of Arms	3
Treatment Arms	1. Suzetrigine 2. Placebo 3. Active Comparator (e.g., Hydrocodone/Acetaminophen)
Randomization Ratio	1:1:1
Primary Endpoint	Time-weighted sum of the pain intensity difference over 48 hours (SPID48). ^[7]
Study Duration	Approximately 7 days per patient (screening, 48-hour treatment period, follow-up).

2. Study Population

Patients will be screened for eligibility based on a set of inclusion and exclusion criteria designed to ensure patient safety and the integrity of the study data.

- Inclusion Criteria:
 - Male or female, aged 18 to 65 years.
 - Scheduled to undergo a qualifying surgical procedure (e.g., bunionectomy, abdominoplasty).
 - Baseline pain intensity of ≥ 4 on the 11-point Numeric Pain Rating Scale (NPRS) within 4 hours post-surgery.
 - Willing and able to provide written informed consent.
- Exclusion Criteria:
 - History of significant cardiovascular, renal, or hepatic disease.
 - Known hypersensitivity to **Suzetrigine** or its components.
 - Chronic use of opioid or non-opioid analgesics.
 - Participation in another investigational drug trial within 30 days.

3. Treatment Regimen

The treatment regimen is designed to evaluate the efficacy of a loading dose followed by maintenance doses, a strategy that has proven effective in earlier trials.^[6]

Table 2: Dosing and Administration

Treatment Arm	Loading Dose (Hour 0)	Maintenance Dose (Every 12 Hours)	Duration
Suzetrigine	100 mg, oral	50 mg, oral	48 hours
Placebo	Matching placebo, oral	Matching placebo, oral	48 hours
Active Comparator	Hydrocodone/Acetaminophen (e.g., 5 mg/325 mg), oral	Hydrocodone/Acetaminophen (e.g., 5 mg/325 mg), oral	48 hours

4. Efficacy and Safety Assessments

A comprehensive schedule of assessments will be followed to collect efficacy and safety data throughout the study period.

Table 3: Schedule of Assessments

Assessment	Screening	Baseline (Hour 0)	Hours 1-48	Day 7 (Follow-up)
Informed Consent	✓			
Inclusion/Exclusion Criteria	✓			
Medical History & Physical Exam	✓			
Randomization	✓			
First Dose Administration	✓			
Pain Intensity (NPRS)	✓	Hourly for first 8h, then every 4h		
Rescue Medication Use	As needed			
Adverse Event Monitoring	✓	Continuously	✓	
Vital Signs	✓	Every 4 hours	✓	
Laboratory Tests (Safety)	✓	✓		

Experimental Protocols

Protocol 1: Pain Intensity Assessment

- Objective: To quantify the patient's self-reported pain intensity.
- Methodology: The 11-point Numeric Pain Rating Scale (NPRS) will be used.[8][9] Patients will be asked to rate their current pain intensity on a scale of 0 to 10, where 0 represents "no pain" and 10 represents the "worst imaginable pain."

- Procedure:
 - A trained study coordinator will provide the patient with standardized instructions on how to use the NPRS.
 - At the time points specified in the Schedule of Assessments, the coordinator will ask the patient: "On a scale of 0 to 10, with 0 being no pain and 10 being the worst pain imaginable, what is your pain level right now?"
 - The patient's response will be recorded directly into the electronic Case Report Form (eCRF).
 - Assessments of pain both at rest and during movement will be recorded.[\[10\]](#)

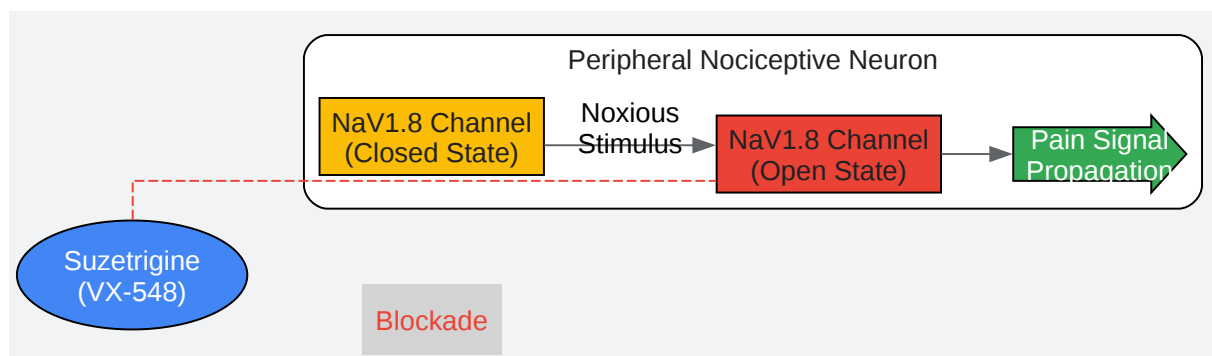
Protocol 2: Rescue Medication Administration

- Objective: To provide adequate pain relief for patients experiencing breakthrough pain and to serve as a secondary efficacy endpoint.
- Methodology: A standardized rescue medication (e.g., oral morphine or equivalent) will be available to all patients upon request, provided their pain score is above a predefined threshold (e.g., NPRS > 4).
- Procedure:
 - If a patient requests pain medication outside of the scheduled study drug administration, the study nurse will first assess their pain using the NPRS.
 - If the pain score meets the criteria for rescue medication, a single dose of the standardized rescue analgesic will be administered.
 - The time, dose, and reason for the administration of rescue medication will be meticulously recorded in the eCRF.
 - The total consumption of rescue medication over the 48-hour treatment period will be calculated for each patient.

Protocol 3: Adverse Event Monitoring and Reporting

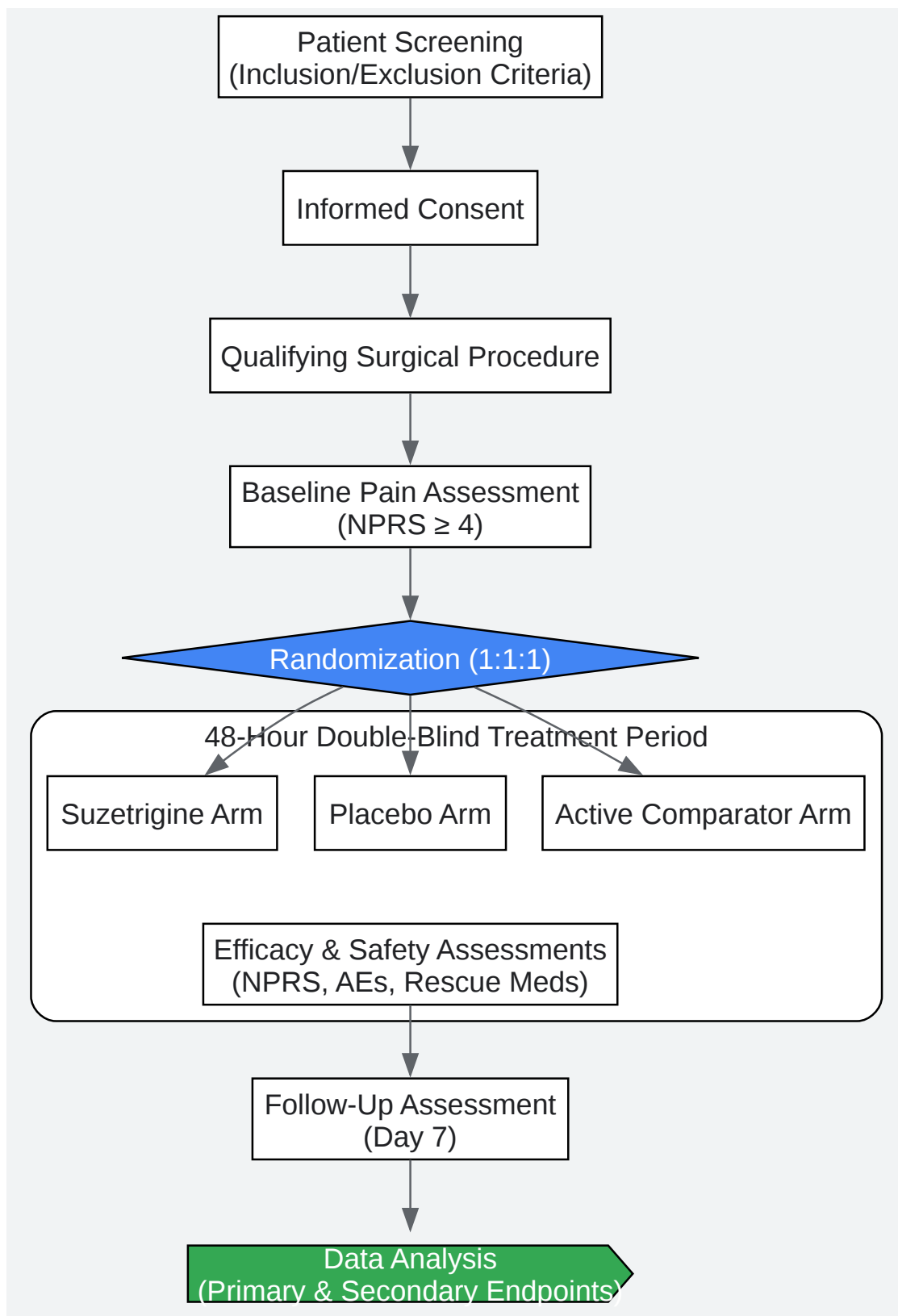
- Objective: To systematically collect and evaluate the safety profile of **Suzetrigine**.
- Methodology: All adverse events (AEs), whether observed by study staff or reported by the patient, will be recorded. AEs will be graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug.
- Procedure:
 - At each study visit and interaction, the investigator or designee will inquire about any new or worsening medical problems by asking non-leading questions such as, "How have you been feeling since your last visit?"
 - All reported AEs will be documented in the eCRF, including a description of the event, onset and resolution dates, severity, and the investigator's assessment of causality.
 - Serious Adverse Events (SAEs) will be reported to the study sponsor and regulatory authorities within 24 hours of the site becoming aware of the event.

Visualizations



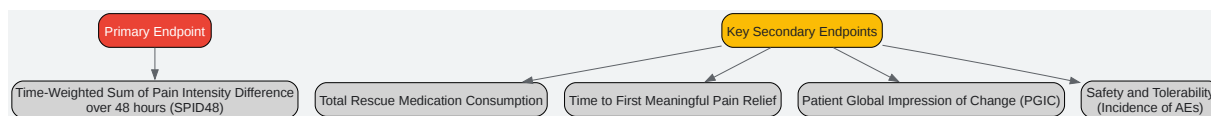
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Caption: Mechanism of action of **Suzetrigine** on the NaV1.8 sodium channel.



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Caption: Workflow diagram for the Phase 3 clinical trial of **Suzetrigine**.



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Caption: Logical hierarchy of primary and secondary study endpoints.

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